(E)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H13N3O4S2 and its molecular weight is 375.42. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photocatalysis and Hydrogen Evolution
The compound has garnered attention in the field of photocatalysis for hydrogen evolution. Researchers have explored its potential as a polymeric photocatalyst for water splitting. Specifically, a study by Lin et al. demonstrated that modifying the compound with sulfonyl groups (sulfide oxidation tuning) led to a series of sulfone-based dual acceptor copolymers. Among these, the A1–A2-type copolymer exhibited remarkable photocatalytic activity, achieving an apparent quantum yield exceeding 18% at 500 nm wavelength—a record high among reported polymer photocatalysts .
Li-Ion Battery Additives
The compound has found utility as an additive in high-voltage Li-ion batteries. Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP), a derivative of this compound, significantly improves capacity retention in LiNi0.5Mn1.5O4-based cells. Its presence enhances capacity retention from 18% to 85% after 280 cycles at 1C and 60°C. Moreover, it increases the endothermic reaction onset temperature, contributing to battery stability .
CB1 Receptor Antagonists
In the realm of medicinal chemistry, derivatives of the compound have been studied as potent and selective cannabinoid-1 (CB1) receptor antagonists. Structural analysis and theoretical studies have explored their chemical descriptors and biological activity .
properties
IUPAC Name |
(E)-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-25(21,22)13-7-3-2-6-12(13)15-18-19-16(23-15)17-14(20)9-8-11-5-4-10-24-11/h2-10H,1H3,(H,17,19,20)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQKWGAQVDJOKY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.